molecular formula C31H26ClN3O3 B12140327 C31H26ClN3O3

C31H26ClN3O3

Cat. No.: B12140327
M. Wt: 524.0 g/mol
InChI Key: UDEKBLBXUDQXHA-UHFFFAOYSA-N
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Description

The compound with the molecular formula C31H26ClN3O3 is known as cetirizine. Cetirizine is a second-generation antihistamine commonly used to treat allergic reactions such as hay fever, dermatitis, and urticaria (hives). It works by blocking histamine H1 receptors, which helps alleviate symptoms like itching, redness, and swelling .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cetirizine can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzhydryl chloride with piperazine to form 1-(4-chlorobenzhydryl)piperazine. This intermediate is then reacted with 2-(2-chloroethoxy)acetic acid to yield cetirizine .

Industrial Production Methods

In industrial settings, cetirizine is produced using similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Cetirizine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cetirizine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of antihistamines and their interactions with receptors.

    Biology: Investigated for its effects on cellular processes and histamine-mediated pathways.

    Medicine: Extensively studied for its efficacy in treating allergic conditions and its pharmacokinetics.

    Industry: Used in the formulation of over-the-counter allergy medications.

Mechanism of Action

Cetirizine exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a compound involved in allergic reactions. This binding prevents histamine from causing symptoms like itching, redness, and swelling. Cetirizine’s selectivity for peripheral H1 receptors reduces the likelihood of central nervous system side effects such as drowsiness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cetirizine is unique in its balance of efficacy and safety. While it can cause some drowsiness, it is generally less sedative than first-generation antihistamines like diphenhydramine. Its high selectivity for peripheral H1 receptors makes it a preferred choice for many patients .

Properties

Molecular Formula

C31H26ClN3O3

Molecular Weight

524.0 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carboxamide

InChI

InChI=1S/C31H26ClN3O3/c32-22-10-12-23(13-11-22)33-30(36)29-28(21-9-14-26-27(18-21)38-17-16-37-26)24-8-4-5-15-34-25(19-35(29)31(24)34)20-6-2-1-3-7-20/h1-3,6-7,9-14,18-19H,4-5,8,15-17H2,(H,33,36)

InChI Key

UDEKBLBXUDQXHA-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CN3C2=C(C1)C(=C3C(=O)NC4=CC=C(C=C4)Cl)C5=CC6=C(C=C5)OCCO6)C7=CC=CC=C7

Origin of Product

United States

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